ethyl 3-(chlorocarbonyl)-1-ethyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-(chlorocarbonyl)-1-ethyl-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group, a chlorocarbonyl group, and a carboxylate ester group attached to the pyrazole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(chlorocarbonyl)-1-ethyl-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl 1-ethyl-1H-pyrazole-5-carboxylate with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the selective formation of the chlorocarbonyl group at the 3-position of the pyrazole ring. The general reaction scheme is as follows:
Starting Material: Ethyl 1-ethyl-1H-pyrazole-5-carboxylate
Reagent: Phosgene (COCl₂)
Solvent: Anhydrous dichloromethane (DCM)
Temperature: 0°C to room temperature
Reaction Time: Several hours
The reaction mixture is then quenched with water, and the product is extracted using an organic solvent. The crude product is purified by recrystallization or column chromatography to obtain this compound in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient use of reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(chlorocarbonyl)-1-ethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The chlorocarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols; solvents like dichloromethane or tetrahydrofuran (THF); reaction temperatures ranging from 0°C to room temperature.
Hydrolysis: Acidic or basic aqueous solutions; reaction temperatures ranging from room temperature to reflux.
Reduction: Reducing agents like LiAlH₄; solvents like THF or diethyl ether; reaction temperatures ranging from 0°C to room temperature.
Major Products Formed
Nucleophilic Substitution: Amides, esters, or thioesters.
Hydrolysis: Carboxylic acids.
Reduction: Hydroxymethyl derivatives.
Scientific Research Applications
Ethyl 3-(chlorocarbonyl)-1-ethyl-1H-pyrazole-5-carboxylate has several applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates for treating diseases such as cancer and inflammation.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is employed in the development of novel materials with unique properties, such as polymers and coordination complexes.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of ethyl 3-(chlorocarbonyl)-1-ethyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological activity. The chlorocarbonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or alteration of receptor function.
Comparison with Similar Compounds
Ethyl 3-(chlorocarbonyl)-1-ethyl-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 1-ethyl-1H-pyrazole-5-carboxylate: Lacks the chlorocarbonyl group, making it less reactive in nucleophilic substitution reactions.
Ethyl 3-(bromocarbonyl)-1-ethyl-1H-pyrazole-5-carboxylate: Contains a bromocarbonyl group instead of a chlorocarbonyl group, leading to different reactivity and selectivity in chemical reactions.
Ethyl 3-(hydroxymethyl)-1-ethyl-1H-pyrazole-5-carboxylate: Formed by the reduction of the chlorocarbonyl group, exhibiting different chemical properties and reactivity.
The presence of the chlorocarbonyl group in this compound imparts unique reactivity, making it a valuable intermediate in various chemical transformations and applications.
Properties
IUPAC Name |
ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c1-3-12-7(9(14)15-4-2)5-6(11-12)8(10)13/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCARPUKDWVYNFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)Cl)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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